molecular formula C25H19ClNOP B2808826 3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde CAS No. 24611-20-9

3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde

Cat. No.: B2808826
CAS No.: 24611-20-9
M. Wt: 415.86
InChI Key: JYBFRHLGCGYFHE-UHFFFAOYSA-N
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Description

3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde is a complex organic compound characterized by the presence of a chloro group, a triphenylphosphanylidene group, and an amino group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde typically involves multi-step organic reactions. One common approach is the reaction of 3-chloro-4-aminobenzaldehyde with triphenylphosphine in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted benzaldehydes or benzylamines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules

Biology: In biological research, 3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-3-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde

  • 3-Chloro-4-[(diphenyl-lambda5-phosphanylidene)amino]benzaldehyde

Uniqueness: 3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde is unique due to its specific arrangement of substituents, which can influence its reactivity and interactions with other molecules. This arrangement may lead to different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-4-[(triphenyl-λ5-phosphanylidene)amino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClNOP/c26-24-18-20(19-28)16-17-25(24)27-29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBFRHLGCGYFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2)C=O)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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